epi-Progoitrin

Description

Structure

2D Structure

3D Structure

Properties

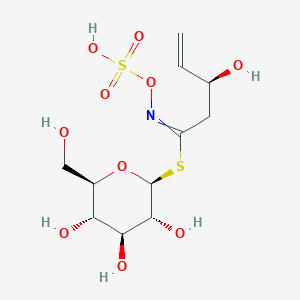

Molecular Formula |

C11H19NO10S2 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6-,8-,9+,10-,11+/m1/s1 |

InChI Key |

MYHSVHWQEVDFQT-AUYZFIFFSA-N |

SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

Isomeric SMILES |

C=C[C@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

Synonyms |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of epi-Progoitrin in Brassicaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates (GSLs) are a diverse group of sulfur-containing secondary metabolites predominantly found in the Brassicaceae family. These compounds and their hydrolysis products are of significant interest due to their roles in plant defense, their contribution to the characteristic flavor of Brassica vegetables, and their potential effects on human health, including anti-carcinogenic properties.[1][2][3] One such glucosinolate is epi-progoitrin, an aliphatic GSL derived from the amino acid methionine.[4][5] this compound is the (S)-epimer of progoitrin, meaning they share the same chemical formula but differ in the three-dimensional arrangement at a single chiral center.[6] The two are often found together in plant tissues and exhibit a strong positive correlation, suggesting a shared or co-regulated biosynthetic pathway.[7] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of this compound in Brassicaceae species.

Data Presentation: Quantitative Occurrence of this compound

This compound has been identified and quantified in a variety of commonly consumed and studied Brassicaceae species. The concentration of this compound can vary significantly depending on the species, cultivar, plant part, and growing conditions.[3][7][8] The following table summarizes quantitative data from various studies.

| Brassicaceae Species | Plant Part | This compound Concentration (µmol/kg DW) | Reference |

| Chinese Cabbage (Brassica rapa ssp. pekinensis) | Leaf Lamina | Mean: 521.55 | [9] |

| Pak Choi (Brassica rapa ssp. chinensis) | Edible Part | 2.5 ± 0.3 (µg/g DW) | [10] |

| Choy Sum (Brassica rapa var. parachinensis) | Edible Part | 2.2 ± 0.2 (µg/g DW) | [10] |

| Daikon Radish (Raphanus sativus var. longipinnatus) | Edible Part | 1.9 ± 0.1 (µg/g DW) | [10] |

| Red Cherry Radish (Raphanus sativus) | Edible Part | 1.7 ± 0.1 (µg/g DW) | [10] |

| Isatis indigotica (Radix isatidis) | Root | Accounts for ~60% of total glucosinolates | [6] |

Note: Concentrations from different studies may not be directly comparable due to variations in analytical methods, cultivars, and environmental conditions. Some studies report values in µg/g, which have been presented as such.

Biosynthesis and Metabolism

The biosynthesis of aliphatic glucosinolates is a multi-step process involving chain elongation of a precursor amino acid (methionine in this case), formation of the core glucosinolate structure, and subsequent side-chain modifications.[11] The formation of this compound and its epimer progoitrin is a terminal step in the pathway, involving the hydroxylation of the precursor glucosinolate, gluconapin (3-butenyl GSL).

This hydroxylation step is catalyzed by a 2-oxoglutarate-dependent dioxygenase encoded by the GSL-OH gene locus.[11] Studies in Brassica rapa and Chinese Kale have identified specific genes, such as BrGSL-OHa and BocODD1/2, that are responsible for this conversion.[2][11] A promoter variation in the BrGSL-OHa gene can lead to a non-functional allele, inhibiting progoitrin biosynthesis and causing the accumulation of the precursor, gluconapin.[2]

Upon tissue damage, the enzyme myrosinase hydrolyzes this compound, leading to the formation of an unstable aglycone.[6] This aglycone can then spontaneously rearrange to form various breakdown products, most notably (S)-goitrin (an oxazolidine-2-thione), which is known for its goitrogenic (anti-thyroid) activity.[12][13]

Caption: Biosynthetic pathway of this compound from methionine.

Experimental Protocols

The accurate identification and quantification of this compound rely on advanced chromatographic and mass spectrometric techniques. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Extraction

-

Objective: To extract glucosinolates from the plant matrix while preserving their integrity.

-

Protocol Summary:

-

Plant material (e.g., leaves, roots) is flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to prevent enzymatic degradation.

-

The dried material is ground into a fine powder.

-

A known mass of the powder is extracted with a hot solvent, typically 70-80% methanol or ethanol, to deactivate myrosinase.

-

An internal standard (e.g., sinigrin) is often added at this stage for accurate quantification.[14]

-

The mixture is vortexed and incubated (e.g., at 70°C for 20-30 minutes).

-

After incubation, the mixture is centrifuged, and the supernatant containing the glucosinolates is collected.

-

The extraction process may be repeated on the pellet to ensure complete recovery.

-

The supernatants are combined and can be further purified using solid-phase extraction (SPE) if necessary.

-

Quantification by LC-MS/MS

-

Objective: To separate this compound from other compounds and quantify it based on its mass-to-charge ratio.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole (QQQ) or other tandem mass spectrometer.[1][6]

-

Chromatographic Separation:

-

Column: Reversed-phase columns (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are used.[1][10][14] HILIC is particularly effective for separating these polar compounds.[10]

-

Mobile Phase: A gradient of two solvents is typically used, such as water with a small amount of formic acid (for ionization) and acetonitrile.[14]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is preferred as it produces a stable deprotonated molecular ion [M-H]⁻.[6][15] For this compound, this ion is observed at m/z 388.[6][16]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific transition from a precursor ion to a product ion. A common transition for this compound and progoitrin is m/z 388 → 97 (the sulfate fragment).[6][14]

-

-

Quantification: A calibration curve is generated using certified this compound standards of known concentrations.[10] The concentration in the sample is determined by comparing its peak area to the calibration curve. The lower limit of quantification (LOQ) for these methods is typically in the low ng/mL or µg/g range.[10][14]

Caption: Experimental workflow for this compound analysis.

References

- 1. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A naturally occurring promoter variation of BrGSL-OHa contributes to the conversion of gluconapin to progoitrin in Brassica rapa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosinolates in Brassica Vegetables: Characterization and Factors That Influence Distribution, Content, and Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biotransformation of glucosinolates epiprogoitrin and progoitrin to (R)- and (S)-Goitrin in Radix isatidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biosynthesis of epi-Progoitrin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of epi-progoitrin, a significant glucosinolate found in various Brassica species. Understanding this pathway is crucial for applications in agriculture, human health, and nutrition, particularly due to the biological activities of its breakdown products. This document outlines the core biosynthetic steps, key enzymatic players, regulatory networks, and detailed experimental protocols for its study.

Core Biosynthetic Pathway of Aliphatic Glucosinolates

This compound is an aliphatic glucosinolate, and its biosynthesis follows a three-stage process: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary side-chain modifications.[1][2][3]

-

Side-Chain Elongation: The biosynthesis of aliphatic glucosinolates begins with the chain elongation of amino acids, primarily methionine.[1][4] This process involves a series of reactions catalyzed by enzymes such as branched-chain amino acid aminotransferase 4 (BCAT4), methylthioalkylmalate synthase (MAM), and others.[4][5][6] The elongation pathway adds methylene groups to the amino acid side chain, creating homologues of methionine.[7]

-

Core Structure Formation: The chain-elongated amino acid is then converted into the core glucosinolate structure. This involves several key enzymatic steps:

-

Conversion to Aldoximes: Cytochrome P450 enzymes of the CYP79 family, specifically CYP79F1 and CYP79F2 in Arabidopsis, catalyze the conversion of the chain-elongated amino acids to their corresponding aldoximes.[7][8][9] CYP79F1 is involved in the biosynthesis of both short- and long-chain aliphatic glucosinolates, while CYP79F2 is specific for long-chain aliphatic glucosinolates.[7][9]

-

Metabolism of Aldoximes: The aldoximes are then metabolized by another family of cytochrome P450s, the CYP83s. CYP83A1 is primarily responsible for metabolizing aliphatic aldoximes.[10][11]

-

Conjugation and Cleavage: The resulting products are conjugated to a sulfur donor, glutathione, by glutathione-S-transferases (GSTs), and subsequently cleaved to form thiohydroximates.[4]

-

Glycosylation: The thiohydroximates undergo S-glycosylation by UDP-glucose:thiohydroximate S-glucosyltransferases (UGT74 family) to form desulfoglucosinolates.[4]

-

Sulfation: The final step in the core structure formation is the sulfation of desulfoglucosinolates by sulfotransferases (SOTs), such as SOT16, SOT17, and SOT18 in Arabidopsis, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[4]

-

-

Side-Chain Modification to form this compound: this compound, or (2S)-2-hydroxy-3-butenyl glucosinolate, is formed from its precursor, gluconapin (3-butenyl glucosinolate).[2][3][6] This conversion is a secondary modification of the glucosinolate side chain. The key enzyme in this step is a 2-oxoacid-dependent dioxygenase (2-ODD) encoded by the GSL-OH locus.[2][6][12] This enzyme hydroxylates the side chain of gluconapin to produce progoitrin and its stereoisomer, this compound.[2][3][12]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Quantitative Data

The concentration of progoitrin and its precursor can vary significantly depending on the plant species, tissue, and environmental conditions. Overexpression of key biosynthetic genes has been shown to increase progoitrin content.

| Plant/Genotype | Tissue | Condition | Progoitrin Content (mg·g⁻¹ DW) | Gluconapin Content (mg·g⁻¹ DW) | Reference |

| Chinese Kale (Wild Type) | Leaves | Normal | 0.36 | 1.63 | [2] |

| Chinese Kale (Wild Type) | Stems | Normal | 0.23 | 5.19 | [2] |

| Chinese Kale (Wild Type) | Roots | Normal | 0.87 | 11.29 | [2] |

| Chinese Kale (Wild Type) | Flowers | Normal | 0.99 | 15.85 | [2] |

| Chinese Kale (OE-BocODD1) | - | Overexpression | ~0.62 - 1.17 | Not significantly changed | [2] |

| Chinese Kale (BocODD1 RNAi) | - | Gene Silencing | Decreased > twofold | Not specified | [13] |

| Chinese Kale (BocODD2 RNAi) | - | Gene Silencing | Decreased > twofold | Not specified | [13] |

| Cauliflower (Pusa Kartiki) | - | - | 0.8487 µmol/g fw | Not specified | [14][15] |

| Cauliflower (Pusa Deepali) | - | - | Lowest among tested | 2.2138 µmol/g fw (Glucoerucin) | [14][15] |

Note: Data from different studies may use different units (e.g., dry weight vs. fresh weight), making direct comparisons challenging.

Experimental Protocols

This protocol is adapted from methodologies used for the quantification of glucosinolates in Brassica species.[16][17][18]

a. Extraction

-

Freeze-dry plant material (e.g., leaves, roots) and grind to a fine powder.

-

Weigh approximately 50-200 mg of the powder into a centrifuge tube.[17][18]

-

Add 5 mL of boiling 70-100% methanol.[16][17] For quantitative analysis, an internal standard such as glucotropaeolin or sinigrin can be added at this stage.[17][18]

-

Incubate the mixture in a water bath at 70-80°C for 15-20 minutes.[16][17]

-

Centrifuge at approximately 3,000-7,000 x g for 10 minutes.[16][17]

-

Collect the supernatant. Repeat the extraction from the pellet with 70% methanol.

-

Combine the supernatants.

b. Desulfation

-

Load the combined supernatant onto a mini-column containing DEAE-Sephadex A-25.[16]

-

Wash the column with water.

-

Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature to desulfate the glucosinolates.[17][18]

-

Elute the desulfoglucosinolates with ultrapure water.

c. HPLC Analysis

-

Analyze the eluted desulfoglucosinolates using a reverse-phase C18 column.[16][17]

-

Use a gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid or ammonium acetate, for separation.[17]

-

Detect the desulfoglucosinolates at a UV wavelength of 229 nm.[16][18]

-

Quantify the compounds by comparing their peak areas to those of known standards.

The following diagram outlines the general workflow for glucosinolate analysis.

a. RNA Extraction and cDNA Synthesis

-

Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol).

-

Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.[2]

b. Gene Cloning

-

Design primers specific to the target gene (e.g., BocODD1) based on sequence information.

-

Amplify the full-length coding sequence from the cDNA using PCR.

-

Clone the PCR product into an appropriate expression vector (e.g., for plant transformation or recombinant protein expression).

c. Quantitative Real-Time PCR (qRT-PCR)

-

Design qRT-PCR specific primers for the genes of interest (e.g., BocODD1, BocODD2) and a reference gene (e.g., Actin2).[2]

-

Perform the qRT-PCR reaction using SYBR Green chemistry in a real-time PCR system.[2]

-

Analyze the relative gene expression levels using the 2-ΔΔCt method.

Regulatory Network

The biosynthesis of glucosinolates is tightly regulated at the transcriptional level by a network of transcription factors. For aliphatic glucosinolates, the R2R3-MYB transcription factors MYB28, MYB29, and MYB76 are key positive regulators.[5][6] These MYB factors control the expression of several biosynthetic genes, including those in the CYP79 and CYP83 families, as well as genes involved in side-chain elongation.[5] The expression of these regulatory and biosynthetic genes can also be influenced by various signaling pathways, including those for jasmonic acid and auxin, often in response to biotic and abiotic stresses.[5][11] For instance, sulfur deficiency has been shown to induce the expression of MYB28 and MYB29, leading to an increase in glucosinolate biosynthesis.[5]

The diagram below illustrates the regulatory relationship between MYB transcription factors and the glucosinolate biosynthetic genes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. A naturally occurring promoter variation of BrGSL-OHa contributes to the conversion of gluconapin to progoitrin in Brassica rapa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arabidopsis glucosinolate biosynthesis: Topics by Science.gov [science.gov]

- 8. Biosynthesis and metabolic engineering of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP83A1 and CYP83B1, Two Nonredundant Cytochrome P450 Enzymes Metabolizing Oximes in the Biosynthesis of Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BocODD1 and BocODD2 Regulate the Biosynthesis of Progoitrin Glucosinolate in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BocODD1 and BocODD2 Regulate the Biosynthesis of Progoitrin Glucosinolate in Chinese Kale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of progoitrin, sinigrin, and glucoerucin contents and the expression pattern of aliphatic glucosinolates biosynthesis pathway genes in different maturity groups of cauliflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. pubcompare.ai [pubcompare.ai]

- 18. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

Epi-Progoitrin and Progoitrin: A Technical Guide to Stereoisomer Differentiation and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of epi-progoitrin and progoitrin, two naturally occurring glucosinolates found in Brassicaceae plants. As stereoisomers, their distinct spatial arrangement leads to differences in their biological activities and pharmacokinetic profiles. This document details their chemical structures, biosynthesis, and comparative biological effects, with a focus on their hydrolysis products, epi-goitrin and goitrin. Detailed experimental protocols for their isolation, quantification, enzymatic hydrolysis, and the assessment of the biological activity of their derivatives are provided to facilitate further research and development.

Introduction

Progoitrin and its stereoisomer, this compound, are secondary metabolites prevalent in cruciferous vegetables such as cabbage, broccoli, and rapeseed.[1][2] These compounds are of significant interest due to their role as precursors to the bioactive molecules goitrin and epi-goitrin, which are formed upon enzymatic hydrolysis by myrosinase.[3] Goitrin is known for its potential antithyroid properties, which can interfere with thyroid hormone synthesis.[2][4] Understanding the stereochemical nuances between this compound and progoitrin is crucial for elucidating their distinct biological activities and metabolic fates. This guide aims to provide a detailed technical resource for researchers investigating these compounds.

Chemical Structure and Stereoisomerism

This compound and progoitrin are stereoisomers, specifically epimers, differing only in the configuration at the C2 carbon of the 2-hydroxy-3-butenyl side chain.

-

Progoitrin: (2R)-2-hydroxy-3-butenyl glucosinolate

-

This compound: (2S)-2-hydroxy-3-butenyl glucosinolate[5]

This subtle difference in stereochemistry influences their interaction with enzymes and biological receptors, leading to distinct pharmacokinetic profiles.

Caption: Stereoisomeric relationship between Progoitrin and this compound.

Biosynthesis

The biosynthesis of progoitrin in plants like Chinese kale involves the conversion of gluconapin. This process is regulated by specific genes, namely BocODD1 and BocODD2.[6][7] Overexpression of these genes has been shown to significantly increase the content of progoitrin, while their knockdown leads to a decrease, indicating their crucial role in the hydroxylation of the precursor molecule.[6][7]

References

- 1. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.utwente.nl [research.utwente.nl]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. terresinovia.fr [terresinovia.fr]

- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of epi-Progoitrin and Myrosinase Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products resulting from the hydrolysis of epi-progoitrin by the enzyme myrosinase. It delves into the factors influencing the formation of various bioactive compounds, details the experimental protocols for their analysis, and explores the key signaling pathways affected by these molecules. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Myrosinase

This compound, a glucosinolate found in Brassicaceae vegetables, is a precursor to a variety of biologically active compounds. Upon tissue damage, it comes into contact with myrosinase (a thioglucoside glucohydrolase), which catalyzes the hydrolysis of the thioglucosidic bond. This enzymatic reaction initiates a cascade of rearrangements, leading to the formation of several degradation products, the nature of which is highly dependent on the reaction conditions. Understanding the formation and biological activity of these products is crucial for harnessing their therapeutic potential.

Degradation Products of this compound Hydrolysis

The enzymatic hydrolysis of this compound by myrosinase yields an unstable aglycone intermediate. This intermediate can then rearrange to form several products, primarily influenced by the pH of the surrounding medium. The major degradation products identified are:

-

(5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) : A cyclic compound known for its goitrogenic properties. Its formation is favored under neutral to slightly alkaline conditions.

-

(2S)-1-cyano-2-hydroxy-3-butene (Crambene) : A nitrile compound that has been shown to induce apoptosis. Its formation is favored under acidic conditions.

-

Diastereoisomeric erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes : These epithionitriles are also formed during the hydrolysis process.

Quantitative Data on Hydrolysis Products

While the qualitative influence of pH on the product profile of this compound hydrolysis is established, comprehensive quantitative data correlating specific pH and temperature values with the percentage yield of each degradation product is limited in the current literature. However, the general trend indicates a significant shift in product formation based on the acidity of the environment.

Table 1: General Influence of pH on this compound Hydrolysis Product Formation

| pH Condition | Predominant Degradation Product(s) |

| Acidic (e.g., pH < 6) | (2S)-1-cyano-2-hydroxy-3-butene (Crambene) and 1-cyano-2-hydroxy-3,4-epithiobutanes |

| Neutral to Alkaline (e.g., pH > 6) | (5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) |

Note: The exact yields are dependent on various factors including enzyme concentration, substrate concentration, and the presence of co-factors. Further research is required to establish a more precise quantitative relationship.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound hydrolysis.

Extraction of Glucosinolates from Plant Material

This protocol describes a validated method for extracting intact glucosinolates.[1][2]

-

Sample Preparation : Freeze-dry and finely grind the plant material.

-

Extraction :

-

Weigh 50-100 mg of the dried plant material into a 2 mL reaction tube.

-

Add two small metal boiling retardants.

-

Add 1 mL of boiling 80% methanol.

-

Vortex vigorously and incubate for 5 minutes in an 80°C heat block.

-

Centrifuge at 16,000 x g for 1 minute.

-

Repeat the extraction step with the pellet.

-

Pool the supernatants.

-

-

Purification :

-

Load the supernatant onto a DEAE Sephadex A-25 column (equilibrated with water).

-

Wash the column twice with 0.5 mL of 20 mM sodium acetate (pH 4.0).

-

-

Desulfation :

-

Add 75 µL of a fresh sulfatase solution (25 mg/mL) to the column and incubate overnight at room temperature.

-

-

Elution :

-

Elute the desulfated glucosinolates with two portions of 100 µL of milliQ water.

-

The eluate is ready for analysis by HPLC or UPLC-MS/MS.

-

Myrosinase Activity Assay

This protocol outlines a common method for determining myrosinase activity.[3][4]

-

Enzyme Extraction :

-

Homogenize 1 g of fresh plant material in 20 mL of 10 mM phosphate buffer (pH 7.0) with gentle agitation for 30 minutes at 4°C.

-

Centrifuge or filter the extract to remove solid debris.

-

-

Reaction Mixture :

-

Prepare a standard reaction mixture (500 µL) containing:

-

100 µL of the cell-free myrosinase extract.

-

0.6 mM sinigrin (as substrate).

-

1 mM ascorbic acid (as a cofactor).

-

50 mM sodium phosphate buffer (pH 6.5).

-

-

-

Incubation :

-

Incubate the reaction mixture at 30°C with agitation (600 rpm).

-

-

Reaction Termination :

-

Take samples at different time points and terminate the reaction by boiling for 5 minutes.

-

-

Analysis :

-

Analyze the concentration of the remaining sinigrin by HPLC.

-

-

Calculation :

-

One unit of myrosinase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of sinigrin per minute under the specified conditions.

-

Analysis of Hydrolysis Products by UPLC-MS/MS

This protocol provides a method for the sensitive and selective quantification of this compound and its degradation products.

-

Chromatographic System : Waters Acquity UPLC® BEH C18 column (100 × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase :

-

A: Ultrapure water with 0.1% formic acid.

-

B: Methanol.

-

-

Gradient Elution : A gradient from 90% A to 0% A over 6 minutes at a flow rate of 0.2 mL/min.

-

Mass Spectrometry :

-

Ionization Mode : Negative ion electrospray (ESI-).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

This compound/Progoitrin: m/z 388 → 97

-

Internal Standard (Sinigrin): m/z 358 → 97

-

-

-

Quantification : Based on the peak area ratio of the analytes to the internal standard.

Analysis of Volatile Hydrolysis Products by GC-MS

This protocol is suitable for the analysis of volatile compounds such as nitriles and isothiocyanates.

-

Gas Chromatograph : Agilent 7890B GC system.

-

Column : HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 40°C for 2 minutes.

-

Ramp: 5°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometer : Agilent 5977A MSD.

-

Ionization : Electron ionization (EI) at 70 eV.

-

Scan Range : m/z 35-400.

-

Identification : Based on comparison of mass spectra with NIST library data and retention indices.

Signaling Pathways and Biological Activities

The degradation products of this compound hydrolysis exhibit distinct biological activities by modulating specific cellular signaling pathways.

Apoptosis Induction by (2S)-1-cyano-2-hydroxy-3-butene (Crambene)

Crambene has been shown to induce apoptosis in pancreatic acinar cells through the mitochondrial (intrinsic) pathway. This process involves the activation of a cascade of caspases and the release of cytochrome c from the mitochondria.

Activation of the Nrf2-Keap1 Pathway by Isothiocyanates

(5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) is structurally related to isothiocyanates, which are potent activators of the Nrf2-Keap1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the study of this compound hydrolysis products.

Conclusion

The degradation of this compound through myrosinase hydrolysis yields a diverse array of bioactive compounds with significant potential in pharmacology and drug development. The formation of these products is intricately linked to the reaction conditions, particularly pH. While further research is needed to fully quantify these relationships, the experimental protocols and pathway analyses presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of these natural products. The ability of these compounds to induce apoptosis and activate cellular defense mechanisms underscores their importance as lead structures for the development of novel therapeutic agents.

References

- 1. Variations of Major Glucosinolates in Diverse Chinese Cabbage (Brassica rapa ssp. pekinensis) Germplasm as Analyzed by UPLC-ESI-MS/MS [mdpi.com]

- 2. Analysis of 5-vinyl-1,3-oxazolidine-2-thione in complex matrices at ppb level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biological Landscape of epi-Progoitrin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epi-progoitrin, a glucosinolate found in cruciferous vegetables, serves as a precursor to a variety of bioactive derivatives formed upon enzymatic hydrolysis. These derivatives, including oxazolidine-2-thiones, cyano-hydroxy-butenes, and epithiobutanes, have garnered scientific interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their cytotoxic, antiviral, and goitrogenic properties. The information is presented to facilitate further research and drug development efforts in this area.

Quantitative Data on Biological Activities

While specific quantitative data, such as IC50 and EC50 values for anticancer activities against human cell lines, are not extensively available in the current literature for the primary derivatives of this compound, the following tables summarize the known biological effects and observations.

Table 1: Biological Activity of Primary this compound Derivatives

| Derivative | Chemical Name | Observed Biological Activity | Model System | Quantitative Data |

| Goitrin | (5R)-5-vinyl-1,3-oxazolidine-2-thione | Goitrogenic (inhibits thyroid hormone production) | Human | Inhibition of radioiodine uptake at 194 µmol, but not at 77 µmol[1] |

| Epigoitrin | (5S)-5-vinyl-1,3-oxazolidine-2-thione | Antiviral (H1N1 influenza) | Mice, in vitro | 88 mg/kg significantly decreased mortality and viral replication[2] |

| CHB | (2S)-1-cyano-2-hydroxy-3-butene | Mitochondrial toxin, induces apoptosis | Liver cells, CD1 mice | Data not available |

| CHEB | 1-cyano-2-hydroxy-3,4-epithiobutane | Phytotoxic (inhibits germination and root growth) | Lactuca sativa | Doses 5-10 times lower than CHB or Goitrin showed negative effects[3] |

| Related Epithionitriles | 1-cyano-2,3-epithiopropane (CETP) | Triggers cell death in human liver cancer cells | Human hepatocellular carcinoma cells | Inhibition of mitochondrial dehydrogenase activity at 380-1500 nM[4] |

| Induces cytoprotective genes | Rat liver epithelial cells | 50 µM CETP elicited a ~10-fold induction of NQO1[5] |

Table 2: General Biological Activities of Related Compound Classes

| Compound Class | Example | Observed Biological Activity | General Mechanism |

| Oxazolidin-2-ones | Linezolid derivatives | Anticancer (prostate, breast, cervical) | Induction of apoptosis via caspase-3, -9 activation[6] |

| 2-Thioxo-oxazolidin-4-ones | NB-4 | Anticancer (leukemia) | Induction of apoptosis, modulation of genes in inflammation and ER stress[7] |

| Isothiocyanates (ITCs) | Sulforaphane, Phenethyl isothiocyanate | Anticancer (various cell lines) | Induction of apoptosis, cell cycle arrest, modulation of MAPK signaling[8][9] |

Key Signaling Pathways

The biological activities of this compound derivatives and related compounds are mediated through various signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Caption: Mitochondrial toxicity pathway of (2S)-1-cyano-2-hydroxy-3-butene.[3]

Caption: Nrf2-mediated induction of cytoprotective genes by epithionitriles.[5]

Caption: Epigoitrin's antiviral mechanism via the MAVS signaling pathway.[10][11][12]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of specific this compound derivatives are limited. However, methodologies from studies on related compounds can serve as a valuable reference.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of a compound on cell proliferation and viability.

-

Cell Lines: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and normal cell lines (for selectivity assessment).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5-10 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with the test compound for a specified period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

The flow cytometer will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

3. Western Blot Analysis for Protein Expression

-

Objective: To investigate the effect of a compound on the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Treat cells with the test compound.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, MFN2, MAVS).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The derivatives of this compound represent a class of compounds with diverse and intriguing biological activities, ranging from antiviral and cytoprotective to goitrogenic and cytotoxic. While current research has elucidated some of the underlying mechanisms, particularly for epigoitrin and related epithionitriles, a significant gap exists in the quantitative assessment of their anticancer potential. Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of purified this compound derivatives against a panel of human cancer cell lines to determine their IC50 values and establish their cytotoxic profiles.

-

Mechanism of Action Studies: For derivatives showing promising activity, detailed mechanistic studies are warranted to identify their molecular targets and delineate the specific signaling pathways they modulate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of active derivatives will be crucial to optimize their potency and selectivity, and to minimize off-target effects.

A more thorough understanding of the biological activities and mechanisms of action of this compound derivatives will be instrumental in unlocking their full therapeutic potential.

References

- 1. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Cyano-2-hydroxy-3-butene | 27451-36-1 | FC10557 [biosynth.com]

- 4. The Brassica epithionitrile 1-cyano-2,3-epithiopropane triggers cell death in human liver cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epigoitrin, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Specialized metabolites from plants as a source of new multi-target antiviral drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

epi-Progoitrin function in plant defense mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-progoitrin, a glucosinolate found in members of the Brassicaceae family, plays a significant role in plant defense against herbivores and pathogens. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase into a range of biologically active compounds, including isothiocyanates, nitriles, and oxazolidine-2-thiones. These breakdown products exhibit toxic and deterrent effects on a variety of organisms. The biosynthesis of this compound is a multi-step process involving chain elongation of the amino acid precursor, formation of the core glucosinolate structure, and a final side-chain modification, a hydroxylation step catalyzed by a 2-oxoacid-dependent dioxygenase encoded by the GSL-OH gene. The production of this compound is intricately regulated by plant defense signaling pathways, primarily involving jasmonic acid, which modulates the expression of key biosynthetic genes. This technical guide provides an in-depth overview of the function of this compound in plant defense, including its biosynthesis, regulatory pathways, the biological activities of its hydrolysis products, and detailed experimental protocols for its study.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a multitude of biotic threats. Among these defenses, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a hallmark of the order Brassicales.[1] Glucosinolates are sulfur-rich secondary metabolites that, upon tissue disruption by herbivores or pathogens, are brought into contact with the enzyme myrosinase.[2][3][4] This interaction triggers the hydrolysis of glucosinolates into various biologically active compounds, including isothiocyanates, thiocyanates, nitriles, and oxazolidine-2-thiones.[3]

This compound, chemically known as (2S)-2-hydroxybut-3-enyl glucosinolate, is a specific aliphatic glucosinolate found in various Brassica species, including Crambe abyssinica.[5] Its hydrolysis products have been shown to possess significant biological activity, contributing to the plant's overall defensive capabilities. Understanding the function, biosynthesis, and regulation of this compound is crucial for developing novel strategies for crop protection and for the potential exploitation of its bioactive derivatives in pharmaceutical and agrochemical applications.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, occurs in three main stages:

-

Chain Elongation: The side chain of the precursor amino acid, typically methionine for aliphatic glucosinolates, is elongated by a series of reactions involving the insertion of methylene groups.

-

Core Structure Formation: The modified amino acid is converted into the characteristic glucosinolate core structure. This involves the action of several enzymes, including cytochromes P450 and UDP-glucosyltransferases.

-

Side-Chain Modification: The final step in this compound biosynthesis is the hydroxylation of its precursor, 3-butenyl glucosinolate (gluconapin). This critical step is catalyzed by a 2-oxoacid-dependent dioxygenase encoded by the GSL-OH locus.[5][6] In Arabidopsis thaliana, this gene is identified as At2g25450.[5] The presence and activity of this enzyme determine the plant's ability to produce 2-hydroxy-3-butenyl glucosinolates like this compound.[5]

Regulation of this compound Biosynthesis by Plant Defense Signaling Pathways

The production of glucosinolates, including this compound, is tightly regulated by a complex network of signaling pathways that are activated in response to herbivore and pathogen attacks. The phytohormone jasmonic acid (JA) plays a central role in this regulation.[1][2][7][8][9]

Upon perception of herbivore damage, a signaling cascade is initiated, leading to the synthesis and accumulation of JA. JA then activates a transcriptional reprogramming that upregulates the expression of glucosinolate biosynthetic genes. Key transcription factors, such as MYC2, are activated by JA signaling and bind to the promoters of target genes, including those involved in the biosynthesis of aliphatic glucosinolates.[4] Studies have shown that the expression of the GSL-OH gene, responsible for the final step in this compound synthesis, is associated with the accumulation of progoitrin, a stereoisomer of this compound.[6] While the direct regulation of the specific GSL-OH isoform for this compound by JA-responsive transcription factors requires further elucidation, the overall induction of the aliphatic glucosinolate pathway by JA strongly suggests a regulatory link.

Hydrolysis of this compound and the Biological Activity of its Products

The defensive properties of this compound are realized upon its hydrolysis by myrosinase. This enzymatic reaction yields a variety of breakdown products, the nature of which depends on factors such as pH and the presence of specifier proteins. The primary hydrolysis products of this compound include:

-

(5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) : This cyclic compound is formed from the unstable isothiocyanate precursor.

-

(2S)-1-cyano-2-hydroxy-3-butene : A nitrile compound.

-

Diastereoisomeric erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes : Epithionitrile compounds.[5]

These hydrolysis products exhibit a range of biological activities that contribute to plant defense.

Quantitative Data on Biological Activity

| Hydrolysis Product | Observed Biological Effect on Lactuca sativa | Reference |

| (5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) | Primarily inhibits root growth. | [5][9] |

| (2S)-1-cyano-2-hydroxy-3-butene | Affects the early phase of germination. | [5][9] |

| Diastereoisomeric Epithiobutanes | Inhibit both germination and root growth at doses 5-10 times lower than (2S)-1-cyano-2-hydroxy-3-butene or (5R)-5-vinyl-1,3-oxazolidine-2-thione. | [5][9] |

It is generally accepted that isothiocyanates are more toxic to insects and fungi than their corresponding nitriles.[10]

Experimental Protocols

Extraction and Quantification of this compound

A detailed protocol for the extraction and quantification of glucosinolates, adaptable for this compound, is presented below.

Materials:

-

Plant tissue (e.g., seeds of Crambe abyssinica)

-

Methanol (70% and 100%)

-

Barium acetate (0.5 M)

-

Lead acetate (0.5 M)

-

DEAE-Sephadex A-25 anion exchange resin

-

Purified sulfatase (from Helix pomatia)

-

Sinigrin (internal standard)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Homogenize 100 mg of freeze-dried plant material in 2 mL of boiling 70% methanol for 5 minutes to inactivate myrosinase.

-

Add an internal standard (e.g., sinigrin) to the extract.

-

Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction on the pellet with another 2 mL of 70% methanol.

-

Combine the supernatants.

-

-

Purification:

-

Prepare a small column with DEAE-Sephadex A-25 resin.

-

Apply the combined supernatant to the column. The glucosinolates will bind to the resin.

-

Wash the column with water to remove impurities.

-

Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group from the glucosinolates, converting them to desulfoglucosinolates.

-

Elute the desulfoglucosinolates from the column with water.

-

-

Quantification:

-

Analyze the eluted desulfoglucosinolates by HPLC on a C18 column.

-

Use a water/acetonitrile gradient for separation.

-

Detect the desulfoglucosinolates at 229 nm.

-

Identify and quantify desulfo-epi-progoitrin by comparing its retention time and peak area to that of the desulfated internal standard and known standards if available.

-

Insect Feeding Bioassay (No-Choice Test)

This protocol assesses the antifeedant or toxic effects of this compound hydrolysis products on a generalist insect herbivore.

Materials:

-

Generalist insect larvae (e.g., Spodoptera littoralis)

-

Artificial diet

-

This compound hydrolysis products (e.g., goitrin, 1-cyano-2-hydroxy-3-butene) dissolved in a suitable solvent (e.g., ethanol)

-

Petri dishes or multi-well plates

-

Filter paper discs

Procedure:

-

Diet Preparation: Prepare the artificial diet according to the standard protocol for the chosen insect species.

-

Treatment Application:

-

Dissolve the test compounds in a volatile solvent to achieve a range of concentrations.

-

Apply a known volume of each concentration to a filter paper disc and allow the solvent to evaporate completely. A control disc should be treated with the solvent only.

-

-

Assay Setup:

-

Place a pre-weighed amount of artificial diet in each well of a multi-well plate or in a small Petri dish.

-

Place a treated filter paper disc on top of the diet.

-

Introduce one pre-weighed insect larva into each well.

-

-

Incubation: Maintain the assay under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Data Collection: After a set period (e.g., 48-72 hours), record the following:

-

Larval mortality.

-

Final larval weight.

-

Weight of diet consumed (by subtracting the final dry weight of the remaining diet from the initial dry weight).

-

-

Analysis: Calculate the percent mortality and the feeding deterrence index (FDI) using the formula: FDI (%) = [(C-T)/C] x 100, where C is the amount of diet consumed in the control and T is the amount of diet consumed in the treatment.

In Vitro Antifungal Assay (Agar Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound hydrolysis products against a fungal pathogen.

Materials:

-

Fungal pathogen (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

This compound hydrolysis products dissolved in a suitable solvent (e.g., DMSO)

-

Petri dishes

-

Cork borer

Procedure:

-

Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 45-50°C.

-

Incorporation of Test Compounds:

-

Add the dissolved test compounds to the molten PDA to achieve a range of final concentrations. Ensure thorough mixing. A control plate should contain the solvent only.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Take a mycelial plug from the edge of an actively growing culture of the fungal pathogen using a sterile cork borer.

-

Place the mycelial plug, mycelial side down, in the center of each PDA plate.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C) in the dark.

-

Data Collection: Measure the radial growth (colony diameter) of the fungus at regular intervals until the fungus in the control plate reaches the edge of the dish.

-

Analysis: Determine the MIC as the lowest concentration of the test compound that completely inhibits the visible growth of the fungus. Calculate the percentage of growth inhibition for each concentration relative to the control.

Conclusion

This compound is a key component of the chemical defense system in many Brassicaceae species. Its biosynthesis is a well-defined process culminating in a specific hydroxylation step, and its production is regulated by the jasmonic acid signaling pathway in response to biotic stress. The true defensive potential of this compound is unleashed upon its hydrolysis into a suite of bioactive compounds that can deter herbivores and inhibit the growth of pathogens. Further research focusing on the quantitative assessment of the insecticidal and fungicidal activities of its specific hydrolysis products will be invaluable for the development of novel and sustainable pest management strategies and for exploring their potential in drug discovery. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of this compound in plant defense.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Expression Profiling of Glucosinolate Biosynthetic Genes in Brassica oleracea L. var. capitata Inbred Lines Reveals Their Association with Glucosinolate Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomic and Transcriptomic Profiles in Diverse Brassica oleracea Crops Provide Insights into the Genetic Regulation of Glucosinolate Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and biological activity of four epiprogoitrin myrosinase-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preliminary Toxicological Studies of epi-Progoitrin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the preliminary toxicological profile of epi-Progoitrin. Due to a notable lack of comprehensive in vivo toxicological studies, this paper focuses on the available in vitro data and regulatory classifications. It summarizes the existing toxicological classifications, details relevant experimental protocols for cytotoxicity assessment, and presents logical workflows through diagrammatic representations. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the current knowledge gaps and suggesting directions for future research.

Introduction

This compound is a glucosinolate, a class of organic compounds that are precursors to isothiocyanates and other biologically active molecules. Found in various Brassica vegetables, the toxicological profile of this compound and its metabolites is of significant interest for food safety and drug development. This document collates and presents the currently available preliminary toxicological information on this compound.

Toxicological Data Presentation

Direct quantitative toxicological data for this compound, such as LD50 values from in vivo studies, are not publicly available in the reviewed scientific literature. However, regulatory classifications from Safety Data Sheets (SDS) provide some indication of its potential hazards. It is critical to note that there are conflicting classifications among suppliers.

Table 1: GHS Hazard Classification for this compound

| Issuing Body | GHS Classification | Hazard Statement(s) |

| DC Chemicals | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | |

| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | |

| Carl ROTH | Not classified as acutely toxic | This substance does not meet the criteria for classification. |

This discrepancy highlights the need for further standardized toxicological evaluation of this compound.

In Vitro Cytotoxicity of this compound Derivatives

Research indicates that intact this compound does not exhibit cytotoxic effects on its own. However, its enzymatic hydrolysis-derived products (EHDPs) have been shown to inhibit the proliferation of cancer cell lines.[1]

Summary of Findings

A study investigating the in vitro cytotoxic activity of various glucosinolate-derived products found that while native this compound had no effect on tumor cell growth, its EHDPs demonstrated clear inhibition of human erythroleukemic K562 cell proliferation.[1] This suggests that the toxicological potential of this compound is realized upon its metabolic conversion.

Experimental Protocols

While the full, detailed protocol from the seminal study on this compound EHDP cytotoxicity is not available, a representative experimental protocol for assessing the in vitro cytotoxicity of a test compound on a cell line like K562 is provided below. This is a generalized methodology based on standard cell culture and cytotoxicity assay techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a test compound (e.g., this compound EHDPs) reduces the viability of a cell culture by 50% (IC50).

Materials:

-

K562 human erythroleukemic cell line

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (this compound EHDPs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the solvent at the same concentration as the highest concentration of the test compound.

-

MTT Assay:

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Logical Relationship of this compound and its Cytotoxic Effect

Caption: Metabolic activation of this compound to cytotoxic products.

Signaling Pathways

There is currently no available information in the scientific literature describing the specific signaling pathways that are modulated by the enzymatic hydrolysis-derived products of this compound to induce cytotoxicity. This represents a significant knowledge gap and a key area for future research.

Conclusion and Future Directions

Future research should prioritize:

-

Standardized Acute and Chronic In Vivo Toxicity Studies: To determine LD50 values and identify target organs of toxicity.

-

Elucidation of Cytotoxic Mechanisms: To identify the specific signaling pathways affected by this compound's metabolites.

-

Pharmacokinetic/Toxicokinetic Studies: To better understand the absorption, distribution, metabolism, and excretion of this compound and its active metabolites.

A more complete understanding of the toxicological properties of this compound is essential for ensuring the safety of foods in which it is present and for exploring any potential therapeutic applications of its derivatives.

References

The Genetic Architecture of Epi-Progoitrin Biosynthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms underlying the production of epi-progoitrin, an aliphatic glucosinolate of significant interest in agriculture and human health. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and its applications.

Introduction to this compound and Glucosinolate Biosynthesis

Glucosinolates (GSLs) are a class of nitrogen- and sulfur-containing secondary metabolites characteristic of the Brassicales order. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates, which play roles in plant defense and contribute to the flavor and potential health benefits of cruciferous vegetables.

Progoitrin and its stereoisomer, this compound ((2S)-2-hydroxy-3-butenyl glucosinolate), are aliphatic glucosinolates derived from the amino acid methionine.[1] Their hydrolysis products can have goitrogenic effects, making the regulation of their biosynthesis a key target for crop improvement.[2] The production of this compound follows the general three-stage pathway of aliphatic glucosinolate biosynthesis: (1) side-chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary side-chain modifications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process involving several gene families. The pathway begins with the chain elongation of methionine and culminates in the hydroxylation of gluconapin.

Key Enzymes and Genes in this compound Biosynthesis:

| Step | Enzyme Class | Gene(s) | Function |

| Side-Chain Elongation | Branched-chain aminotransferase | BCAT4 | Deamination of methionine.[3] |

| Methylthioalkylmalate synthase | MAM1, MAM3 | Condensation with acetyl-CoA.[2][3] | |

| Isopropylmalate isomerase | IPMI | Isomerization.[4] | |

| Isopropylmalate dehydrogenase | IPMDH | Oxidative decarboxylation.[4] | |

| Core Structure Formation | Cytochrome P450 monooxygenase | CYP79F1 | Conversion of amino acid to aldoxime.[3] |

| Cytochrome P450 monooxygenase | CYP83A1 | Conversion of aldoxime to thiohydroximic acid intermediate.[3] | |

| UDP-glucosyltransferase | UGT74B1 | Glucosylation to form desulfoglucosinolate. | |

| Sulfotransferase | SOT | Sulfation to form the core glucosinolate structure. | |

| Side-Chain Modification | 2-oxoglutarate-dependent dioxygenase | AOP2 (Alkenyl Hydroxalkyl Producing 2) | Conversion of 4-methylsulfinylbutyl glucosinolate to gluconapin.[5] |

| 2-oxoacid-dependent dioxygenase | GSL-OH (Glucosinolate Hydroxylase) | Hydroxylation of gluconapin to form progoitrin and this compound.[2][6] |

Notably, this compound is the (S)-epimer of progoitrin ((R)-progoitrin).[3] The stereospecificity of the hydroxylation reaction catalyzed by the GSL-OH enzyme determines the final ratio of these two epimers.

Genetic Regulation and Quantitative Trait Loci (QTL)

The production of this compound is a quantitative trait influenced by multiple genes. Quantitative Trait Locus (QTL) mapping and Genome-Wide Association Studies (GWAS) have identified several genomic regions associated with variations in progoitrin content in Brassica species.

Table 1: Summary of QTLs Associated with Progoitrin Content in Brassica napus

| QTL | Chromosome | Flanking Markers | LOD Score | Phenotypic Variation Explained (%) | Reference |

| qGSL.A03 | A03 | - | >3.0 | 5.32 - 27.87 | [7] |

| qGSL.A09 | A09 | - | >4.0 | - | [8] |

| qGSL.C02 | C02 | - | >4.0 | - | [8] |

| qGSL.C08 | C08 | - | >3.0 | 5.32 - 27.87 | [7] |

| - | A02 | - | >4.0 | - | [8] |

| - | A04 | - | >4.0 | - | [8] |

| - | A06 | - | >4.0 | - | [8] |

| - | C06 | - | >4.0 | - | [8] |

| - | C07 | - | >4.0 | - | [8] |

Note: Data compiled from multiple studies. "-" indicates that specific marker information was not provided in the cited abstract.

A major QTL on chromosome A03 in Brassica rapa has been consistently associated with progoitrin and gluconapin content.[1][2] This region often contains the GSL-OH gene, highlighting its critical role in progoitrin biosynthesis.[2]

Table 2: Gene Expression in High vs. Low Progoitrin-Producing Lines

| Gene | High-Progoitrin Line | Low-Progoitrin Line | Observation | Reference |

| GSL-OH | Higher Expression | Lower Expression | Expression level of GSL-OH is positively correlated with progoitrin content. | [4] |

| BrGSL-OHa | Higher Expression | Lower/No Expression | A lack of an MYB binding site in the promoter region represses transcription. | [2] |

| AOP2 | Lower Expression | Higher Expression | Lower AOP2 expression can be associated with higher progoitrin accumulation in some lines. | [4] |

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC

This protocol describes a widely used method for the extraction and quantification of glucosinolates from plant tissue.

Detailed Methodology:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of powdered tissue with boiling 70-80% methanol to inactivate myrosinase. Centrifuge and collect the supernatant.

-

Purification: Apply the supernatant to a DEAE-Sephadex anion exchange column. Wash the column to remove impurities.

-

Desulfation: Add sulfatase solution to the column and incubate overnight to convert glucosinolates to their desulfo- forms.

-

Elution: Elute the desulfoglucosinolates from the column with water.

-

HPLC Analysis: Analyze the eluate using reverse-phase high-performance liquid chromatography (HPLC) with a UV or diode-array detector (DAD). This compound and other desulfoglucosinolates are separated and quantified based on their retention times and peak areas relative to known standards.

Quantitative Trait Locus (QTL) Mapping

QTL mapping is employed to identify genomic regions associated with variation in a quantitative trait like this compound content.

Detailed Methodology:

-

Population Development: Create a segregating population, such as Recombinant Inbred Lines (RILs) or Doubled Haploids (DH), from a cross between two parental lines with contrasting this compound levels.

-

Phenotyping: Quantify this compound content in the mapping population using the HPLC method described above.

-

Genotyping: Genotype the entire population using molecular markers (e.g., SNPs, SSRs).

-

Linkage Map Construction: Construct a genetic linkage map using software like JoinMap or R/qtl.

-

QTL Analysis: Perform QTL analysis using methods like Composite Interval Mapping (CIM) or Inclusive Composite Interval Mapping (ICIM) with software such as Windows QTL Cartographer or R/qtl. A logarithm of the odds (LOD) score threshold is determined through permutation tests to declare a significant QTL.[9]

-

Candidate Gene Identification: Identify potential candidate genes within the significant QTL intervals based on genome annotation and their known functions in glucosinolate biosynthesis.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of target genes involved in this compound biosynthesis.

Detailed Methodology:

-

RNA Extraction: Isolate total RNA from plant tissues of interest using a suitable method (e.g., TRIzol-based extraction).

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and either oligo(dT) primers, random primers, or gene-specific primers. For low-expression genes in Brassica napus, using gene-specific primers can increase sensitivity.

-

Primer Design: Design gene-specific primers for the target genes (MAM1, AOP2, GSL-OH, etc.) and suitable reference genes for normalization (e.g., ACTIN, UBC). Primers should be designed to amplify a product of 100-200 bp and span an intron where possible to avoid amplification of genomic DNA.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run on a real-time PCR machine.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference genes.

The Role of Epithiospecifier Protein (ESP)

It is important to distinguish between the biosynthesis of this compound and its subsequent hydrolysis. The Epithiospecifier Protein (ESP) is not involved in the production of this compound. Instead, ESP is a co-factor of myrosinase that influences the outcome of glucosinolate hydrolysis. In the presence of ESP, the hydrolysis of alkenyl glucosinolates, such as gluconapin, is directed towards the formation of epithionitriles and simple nitriles, rather than isothiocyanates.

Conclusion

The genetic basis of this compound production is a complex interplay of multiple genes involved in the aliphatic glucosinolate biosynthesis pathway. The GSL-OH gene, encoding a 2-oxoacid-dependent dioxygenase, is a key determinant in the final conversion of gluconapin to progoitrin and its epimer, this compound. Understanding the regulation of this pathway and the identification of key QTLs provides valuable tools for the targeted breeding of Brassica crops with modified glucosinolate profiles for improved nutritional value and pest resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the genetic and molecular mechanisms controlling this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. A naturally occurring promoter variation of BrGSL-OHa contributes to the conversion of gluconapin to progoitrin in Brassica rapa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression Profiling of Glucosinolate Biosynthetic Genes in Brassica oleracea L. var. capitata Inbred Lines Reveals Their Association with Glucosinolate Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A naturally occurring promoter variation of BrGSL-OHa contributes to the conversion of gluconapin to progoitrin in Brassica rapa L. leaves [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. QTL Genetic Mapping Study for Traits Affecting Meal Quality in Winter Oilseed Rape (Brassica Napus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QTL Mapping and GWAS Reveal the Genetic Mechanism Controlling Soluble Solids Content in Brassica napus Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed - PMC [pmc.ncbi.nlm.nih.gov]

epi-Progoitrin CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

epi-Progoitrin, a glucosinolate found in cruciferous vegetables, has garnered significant scientific interest due to its potential biological activities and those of its hydrolysis products. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, relevant experimental protocols, and associated signaling pathways.

Chemical Identity and Properties

This compound is the (2S) stereoisomer of 2-hydroxy-3-butenyl glucosinolate. It is structurally distinct from its (2R) counterpart, progoitrin. The primary CAS Registry Number for this compound is 19237-18-4 . It is important to distinguish this from the CAS number for progoitrin, which is 585-95-5.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19237-18-4 | N/A |

| Molecular Formula | C₁₁H₁₉NO₁₀S₂ | [1] |

| Molecular Weight | 389.40 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents. | [2] |

| Stability | Generally stable at neutral pH; degradation may occur at extreme pH and high temperatures. | N/A |

Experimental Protocols

Extraction and Purification of this compound from Crambe abyssinica

A common source for the extraction of this compound is the seeds of Crambe abyssinica. The following is a generalized protocol based on established methodologies.

Experimental Workflow: Extraction and Purification

Analytical Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC™ HSS T3, 100 × 2.1 mm, 1.8 µm) is typically used.[3][4]

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is employed.[3][4]

-

Detection: Electrospray ionization (ESI) in negative ion mode is common, with multiple reaction monitoring (MRM) for quantification.[3][4] The transition m/z 388 → 97 is often used for this compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated compound.

Signaling and Metabolic Pathways

Myrosinase-Catalyzed Hydrolysis of this compound

Upon tissue damage in plants containing this compound, the enzyme myrosinase is released and catalyzes the hydrolysis of the glucosinolate. This reaction leads to the formation of an unstable aglycone, which then rearranges to form various bioactive compounds, primarily isothiocyanates (ITCs).

Myrosinase Hydrolysis Pathway

Antifungal Mechanism of this compound-Derived Isothiocyanates

The isothiocyanates produced from the hydrolysis of this compound exhibit potent antifungal activity. The proposed mechanism involves the induction of oxidative stress and the disruption of mitochondrial function within the fungal cell.

Antifungal Signaling Pathway of Isothiocyanates

Conclusion